Cas no 861360-71-6 (5-Amino-1H-indazol-3-ol dihydrochloride)

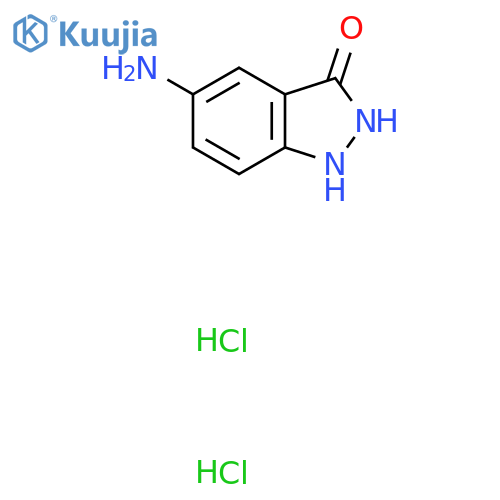

861360-71-6 structure

商品名:5-Amino-1H-indazol-3-ol dihydrochloride

CAS番号:861360-71-6

MF:C7H9Cl2N3O

メガワット:222.071859121323

MDL:MFCD28024786

CID:4661780

5-Amino-1H-indazol-3-ol dihydrochloride 化学的及び物理的性質

名前と識別子

-

- 5-Amino-1H-indazol-3-ol dihydrochloride

- 5-amino-1h-indazol-3-ol 2hcl

- 5-amino-1,2-dihydroindazol-3-one;dihydrochloride

-

- MDL: MFCD28024786

- インチ: 1S/C7H7N3O.2ClH/c8-4-1-2-6-5(3-4)7(11)10-9-6;;/h1-3H,8H2,(H2,9,10,11);2*1H

- InChIKey: VBGOCHHYCKZHPZ-UHFFFAOYSA-N

- ほほえんだ: Cl.Cl.O=C1C2C=C(C=CC=2NN1)N

計算された属性

- 水素結合ドナー数: 5

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 0

- 複雑さ: 183

- トポロジー分子極性表面積: 67.2

5-Amino-1H-indazol-3-ol dihydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB514369-250 mg |

5-Amino-1H-indazol-3-ol dihydrochloride |

861360-71-6 | 250mg |

€204.20 | 2023-06-14 | ||

| abcr | AB514369-1 g |

5-Amino-1H-indazol-3-ol dihydrochloride |

861360-71-6 | 1g |

€304.50 | 2023-06-14 | ||

| abcr | AB514369-1g |

5-Amino-1H-indazol-3-ol dihydrochloride; . |

861360-71-6 | 1g |

€230.10 | 2025-02-13 | ||

| Chemenu | CM245679-1g |

5-Amino-1H-indazol-3-ol dihydrochloride |

861360-71-6 | 97% | 1g |

$157 | 2023-02-17 | |

| eNovation Chemicals LLC | Y1259307-1g |

5-amino-1H-indazol-3-ol dihydrochloride |

861360-71-6 | 95% | 1g |

$255 | 2024-06-06 | |

| Chemenu | CM245679-5g |

5-Amino-1H-indazol-3-ol dihydrochloride |

861360-71-6 | 97% | 5g |

$391 | 2023-02-17 | |

| abcr | AB514369-5 g |

5-Amino-1H-indazol-3-ol dihydrochloride |

861360-71-6 | 5g |

€1045.70 | 2023-06-14 | ||

| abcr | AB514369-10g |

5-Amino-1H-indazol-3-ol dihydrochloride; . |

861360-71-6 | 10g |

€1181.60 | 2025-02-13 | ||

| abcr | AB514369-5g |

5-Amino-1H-indazol-3-ol dihydrochloride; . |

861360-71-6 | 5g |

€749.60 | 2025-02-13 | ||

| eNovation Chemicals LLC | Y1259307-1g |

5-amino-1H-indazol-3-ol dihydrochloride |

861360-71-6 | 95% | 1g |

$185 | 2025-02-22 |

5-Amino-1H-indazol-3-ol dihydrochloride 関連文献

-

Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755

-

Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281

-

Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909

-

Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463

861360-71-6 (5-Amino-1H-indazol-3-ol dihydrochloride) 関連製品

- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)

- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)

- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)

- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)

- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)

- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)

- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:861360-71-6)5-Amino-1H-indazol-3-ol dihydrochloride

清らかである:99%

はかる:5g

価格 ($):354.0